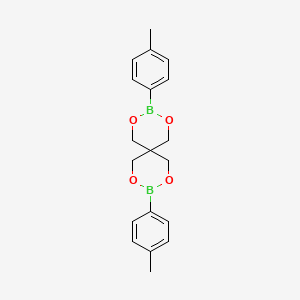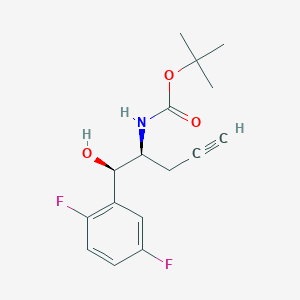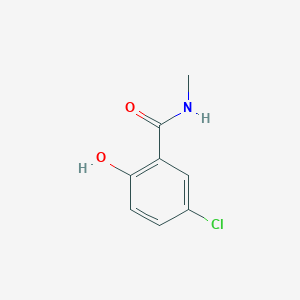
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a piperidin-4-ylmethyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with tert-butylamine under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group is introduced by reacting the benzamide core with piperidine-4-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. This step is typically performed in an organic solvent, such as tetrahydrofuran or methanol, at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR, MS) and chromatographic techniques (HPLC) to ensure its purity and identity.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyl-4-methylbenzamide: Similar structure but lacks the piperidin-4-ylmethyl group.
N-tert-butyl-4-(piperidin-4-yl)benzamide: Similar structure but lacks the methyl group on the piperidine ring.
N-tert-butyl-4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Similar structure but contains a piperazine ring instead of a benzamide moiety.
Uniqueness
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide is unique due to the presence of both the tert-butyl group and the piperidin-4-ylmethyl group attached to the benzamide core. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
759448-24-3 |
|---|---|
Molekularformel |
C17H26N2O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-tert-butyl-4-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)19-16(20)15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
NCEPWLBFHHEHMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)



![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)






